molecular formula C8H16 B043308 1-Ethyl-1-methylcyclopentane CAS No. 16747-50-5

1-Ethyl-1-methylcyclopentane

Cat. No.: B043308
CAS No.: 16747-50-5
M. Wt: 112.21 g/mol
InChI Key: LETYIFNDQBJGPJ-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylcyclopentane is an organic compound with the molecular formula C₈H₁₆. It is a derivative of cyclopentane, where one hydrogen atom is replaced by an ethyl group and another by a methyl group. This compound is a colorless liquid with a distinct odor and is primarily used in organic synthesis and as a solvent in various chemical reactions .

Scientific Research Applications

1-Ethyl-1-methylcyclopentane has several applications in scientific research:

Safety and Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylcyclopentane can be synthesized through several methods, including:

    Alkylation of Cyclopentane: This involves the reaction of cyclopentane with ethyl and methyl halides in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete substitution.

    Grignard Reaction: Cyclopentanone can be reacted with ethylmagnesium bromide and methylmagnesium bromide to form the corresponding alcohol, which is then dehydrated to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding cyclopentene derivatives. This process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-methylcyclopentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of this compound can yield fully saturated hydrocarbons.

    Substitution: Halogenation reactions can occur in the presence of halogens like chlorine or bromine, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Chlorine gas under UV light.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-1-methylcyclopentane involves its interaction with various molecular targets. In chemical reactions, it acts as a hydrophobic solvent, facilitating the dissolution of non-polar compounds. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

    Cyclopentane: The parent compound, lacking the ethyl and methyl substitutions.

    1-Methylcyclopentane: Similar structure but with only a methyl group substitution.

    1-Ethylcyclopentane: Similar structure but with only an ethyl group substitution.

Uniqueness: 1-Ethyl-1-methylcyclopentane is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties compared to its analogs. This dual substitution enhances its solubility in non-polar solvents and alters its reactivity in chemical reactions .

Properties

IUPAC Name

1-ethyl-1-methylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-8(2)6-4-5-7-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETYIFNDQBJGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168293
Record name Cyclopentane, 1-ethyl-1- methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16747-50-5
Record name Cyclopentane, 1-ethyl-1- methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1-ethyl-1- methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1-methylcyclopentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are gem-substituted cycloalkanes, and why are they of interest in organic synthesis?

A: Gem-substituted cycloalkanes are cyclic hydrocarbons containing two substituents attached to the same carbon atom within the ring structure. The prefix "gem" stands for geminal, referring to this specific substitution pattern []. These compounds are particularly interesting in organic synthesis for several reasons:

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